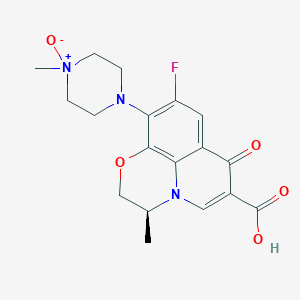

左氧氟沙星N-氧化物

概述

描述

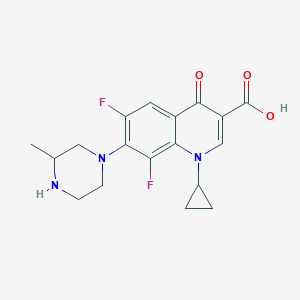

左氧氟沙星N-氧化物是左氧氟沙星的衍生物,左氧氟沙星是一种广泛使用的氟喹诺酮类抗生素。

科学研究应用

左氧氟沙星N-氧化物在科学研究中有多种应用:

未来方向

There have been efforts in line with the development of alternative strategies to effectively treat infections, using a drug repurposing method, as well as a natural treatment approach . Also, researchers have made some progress in the vaccine development over the years . In addition, solid-state engineering has become a promising approach to improving the stability and potency of antibiotics . These could be potential future directions for Levofloxacin N-oxide.

作用机制

左氧氟沙星N-氧化物通过与细菌DNA回旋酶和拓扑异构酶IV相互作用来发挥作用,类似于左氧氟沙星。这些酶对于DNA复制、转录和修复至关重要。 通过抑制这些酶,左氧氟沙星N-氧化物破坏了细菌的DNA过程,导致细胞死亡 .

生化分析

Molecular Mechanism

Its parent compound, Levofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase, halting DNA replication

Temporal Effects in Laboratory Settings

Levofloxacin N-oxide is a degradation product of Levofloxacin that forms through exposure to daylight or hydrogen peroxide . This suggests that the presence and concentration of Levofloxacin N-oxide may change over time in laboratory settings, depending on the conditions.

Metabolic Pathways

Levofloxacin N-oxide is a metabolite of Levofloxacin . Levofloxacin is metabolized in the liver to desmethyl-levofloxacin and Levofloxacin N-oxide . Less than 5% of the administered dose of Levofloxacin is recovered in the urine as these metabolites .

Transport and Distribution

Its parent compound, Levofloxacin, is widely distributed in the body, with concentrations in many tissues and fluids often exceeding those observed in plasma .

准备方法

合成路线和反应条件

左氧氟沙星N-氧化物可以通过左氧氟沙星与过氧化氢在酸催化剂存在下反应来合成。一种常用的方法是将左氧氟沙星溶解在盐酸中,然后分批加入过氧化氢溶液,并控制温度。 然后对反应混合物进行干燥和重结晶,得到高纯度的左氧氟沙星N-氧化物 .

工业生产方法

左氧氟沙星N-氧化物的工业生产遵循类似的原理,但规模更大。该过程涉及将左氧氟沙星与冰醋酸混合,并加入催化剂,如磷钨酸。 然后分批加入过氧化氢,反应混合物经真空蒸馏和重结晶得到最终产物 .

化学反应分析

反应类型

左氧氟沙星N-氧化物会发生各种化学反应,包括氧化、还原和取代。 这些反应受哌嗪环和羧酸部分等官能团的存在影响 .

常用试剂和条件

氧化: 过氧化氢通常用作氧化剂。

还原: 还原剂如硼氢化钠可被使用。

取代: 亲核取代反应可与卤代烷等试剂发生。

主要生成产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,用过氧化氢氧化主要生成左氧氟沙星N-氧化物,而还原会导致左氧氟沙星的形成 .

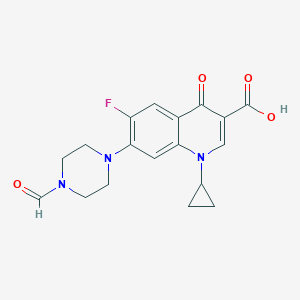

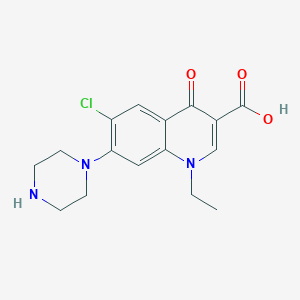

相似化合物的比较

类似化合物

左氧氟沙星: 母体化合物,被广泛用作抗生素。

氧氟沙星: 左氧氟沙星是其活性S-对映体的消旋混合物。

莫西沙星: 另一种氟喹诺酮类药物,具有类似的作用机制。

独特性

属性

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151865 | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-38-3 | |

| Record name | Levofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

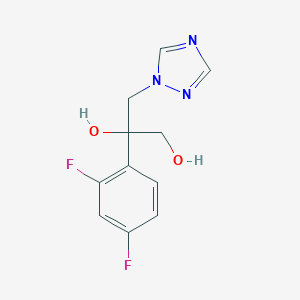

Feasible Synthetic Routes

Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?

A1: Levofloxacin N-oxide is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of Levofloxacin N-oxide is significantly less studied. []

Q2: How is Levofloxacin N-oxide metabolized and excreted in a biological system?

A3: While specific details about Levofloxacin N-oxide's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, Levofloxacin N-oxide was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that Levofloxacin N-oxide, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.

Q3: What analytical methods are used to identify and quantify Levofloxacin N-oxide?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying Levofloxacin N-oxide. [, ] This method allows for the separation and detection of Levofloxacin N-oxide from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []

Q4: What is the significance of studying impurities like Levofloxacin N-oxide in pharmaceutical development?

A5: Understanding the formation, characteristics, and potential effects of impurities like Levofloxacin N-oxide is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)